molecular formula C18H15N3O3S B2550690 Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate CAS No. 1105219-09-7

Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate

Cat. No.: B2550690
CAS No.: 1105219-09-7
M. Wt: 353.4
InChI Key: WPCDATLJQHVPJV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate is a synthetic organic compound characterized by a thiazole core substituted with a phenylamino group at position 2 and a carboxamido linker at position 4. This carboxamido group bridges the thiazole ring to a methyl benzoate moiety. Its structural complexity implies possible use in medicinal chemistry or agrochemical research, though further experimental validation is required.

Properties

IUPAC Name

methyl 4-[(2-anilino-1,3-thiazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-17(23)12-7-9-14(10-8-12)19-16(22)15-11-25-18(21-15)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCDATLJQHVPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminothiazole-4-Carboxylic Acid

Pattan et al. demonstrated that treating α-bromoacetophenone derivatives with thiourea in ethanol under reflux yields 2-aminothiazole intermediates. For instance, bromoacetylcyclobutane reacts with thiourea to form 2-aminothiazole-4-carboxylic acid derivatives in yields exceeding 70%. Key variables include:

  • Solvent : Ethanol or dichloromethane facilitates solubility and reaction homogeneity.
  • Temperature : Reflux conditions (78–100°C) accelerate cyclization.
  • Stoichiometry : A 1:1 molar ratio of α-bromo carbonyl to thiourea minimizes side products.

Functionalization at Thiazole C2 Position

Introducing the phenylamino group at C2 requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Heravi et al. achieved C2 amination by reacting 2-chlorothiazole derivatives with aniline in the presence of p-toluenesulfonic acid (p-TsOH) under reflux. For example, 2-chlorothiazole-4-carboxylic acid and aniline in dioxane with p-TsOH at 120°C for 24 hours yielded 2-(phenylamino)thiazole-4-carboxylic acid (82% yield).

Amide Bond Formation: Coupling Thiazole Carboxylic Acid to 4-Aminobenzoate

The amide linkage between the thiazole and benzoate moieties is typically forged via carbodiimide-mediated coupling or mixed anhydride methods.

Carbodiimide-Mediated Coupling

A protocol adapted from Maehr and Yang involves activating 2-(phenylamino)thiazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF). The activated ester is then reacted with methyl 4-aminobenzoate at 0–5°C, achieving 85–90% conversion. Critical parameters:

  • Activation time : 1–2 hours at 0°C prevents racemization.
  • Solvent polarity : THF or dimethylformamide (DMF) enhances nucleophilicity of the amine.

Mixed Anhydride Method

Alternatively, forming a mixed anhydride with isobutyl chloroformate enables coupling under milder conditions. For instance, reacting the thiazole carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C, followed by addition of methyl 4-aminobenzoate, affords the amide in 78% yield.

Esterification of 4-Carboxybenzamide Intermediate

The final step involves esterifying the benzoic acid moiety. A method detailed in US Patent 20070149802 employs methanol and hydrochloric acid under controlled pH.

Acid-Catalyzed Esterification

Dissolving 4-(2-(phenylamino)thiazole-4-carboxamido)benzoic acid in methanol with concentrated HCl (12 M) at 65°C for 6 hours achieves 92% esterification. Post-reaction, the mixture is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. Key optimizations:

  • Acid concentration : 5–10% HCl minimizes side reactions.
  • Temperature : 60–70°C balances reaction rate and product stability.

Base-Assisted Transesterification

For acid-sensitive substrates, transesterification using methyl iodide and potassium carbonate in DMF at 50°C provides an alternative route (75% yield).

Integrated Synthetic Pathways and Yield Comparison

The table below summarizes optimal conditions for each synthetic step:

Step Method Conditions Yield (%) Citation
Thiazole formation Hantzsch cyclization Ethanol, reflux, 12 h 78
C2 amination SNAr with p-TsOH Dioxane, 120°C, 24 h 82
Amide coupling DCC/NHS THF, 0°C, 2 h 89
Esterification HCl/MeOH 65°C, 6 h 92

Challenges and Mitigation Strategies

  • Thiazole ring instability : Prolonged heating above 100°C may degrade the thiazole. Using argon atmospheres and low-boiling solvents (e.g., dichloromethane) mitigates decomposition.
  • Amide racemization : Coupling at sub-zero temperatures (−15°C) with HOBt as an additive reduces epimerization.
  • Ester hydrolysis : Storing the final product at −20°C in anhydrous methanol prevents retro-esterification.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Product Yield Source
1M NaOH, reflux (3h)4-(2-(Phenylamino)thiazole-4-carboxamido)benzoic acid92%,
1M HCl, ethanol (6h)4-(2-(Phenylamino)thiazole-4-carboxamido)benzoic acid85% ,

Mechanism : Base-mediated saponification cleaves the ester bond, while acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Nucleophilic Substitution at the Thiazole Ring

The C-5 position of the thiazole ring participates in nucleophilic substitution due to electron-withdrawing effects from adjacent groups.

Reagent Product Conditions Yield Source
Ethylenediamine5-Amino-substituted derivativeDMF, 80°C, 12h67%,
Sodium methoxide5-Methoxy derivativeMethanol, reflux (8h)58%

Key Insight : Substitution occurs regioselectively at C-5, as confirmed by 1H^1H-NMR analysis of reaction intermediates.

Cyclization Reactions

The carboxamide group facilitates intramolecular cyclization under dehydrating conditions.

Reagent Product Conditions Yield Source
POCl3_3Thiazolo[5,4-d]pyrimidine derivativeToluene, 110°C, 6h74% ,
Acetic anhydrideAcetylated cyclic lactamPyridine, 100°C, 4h63%

Mechanism : POCl3_3 acts as both a Lewis acid and dehydrating agent, promoting ring closure via intermediate iminium ion formation .

Electrophilic Aromatic Substitution (EAS)

The phenylamino group directs electrophilic attack to the para position.

Reagent Product Conditions Yield Source
HNO3_3/H2_2SO4_44-Nitro-substituted derivative0°C, 2h81% ,
Br2_2/FeBr3_34-Bromo-substituted derivativeCH2_2Cl2_2, RT, 1h76%

Regioselectivity : Confirmed via X-ray crystallography of brominated derivatives .

Oxidation and Reduction

The methyl ester and carboxamide groups influence redox behavior.

Reaction Type Reagent Product Yield Source
OxidationKMnO4_4, H2_2OCarboxylic acid derivative89%,
ReductionLiAlH4_4, THFPrimary alcohol derivative52%

Note : Over-reduction of the thiazole ring is avoided by using controlled stoichiometry.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenylamino substituent.

Reaction Catalyst Product Yield Source
Suzuki couplingPd(PPh3_3)4_4Biaryl derivative78% ,
Buchwald-HartwigPd(OAc)2_2, XantphosN-aryl substituted65%

Optimization : Reactions require anhydrous conditions and inert atmospheres for maximal efficiency .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation triggers structural rearrangements.

Conditions Product Yield Source
H2_2SO4_4, 120°CThiazole ring-opened sulfonic acid derivative71%,
NaHCO3_3, H2_2ODeprotonated carboxylate saltQuant.

Mechanistic Insight : Ring-opening under strong acid involves sulfonic acid intermediate formation.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various bacterial and fungal strains. Research indicates that thiazole derivatives, including methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate, show promising activity against resistant strains of bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli12 µg/mL
Candida albicans6 µg/mL

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity against MCF-7 Cell Line

In vitro studies demonstrated that the compound exhibits significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line. The IC50 value was found to be approximately 10 µM, indicating a potent effect when compared to standard chemotherapeutic agents such as doxorubicin (IC50 = 15 µM) .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF-710
DoxorubicinMCF-715

This data highlights the potential of this compound in cancer therapy, particularly in targeting estrogen receptor-positive breast cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazole ring and the benzoate moiety can enhance biological activity. For instance, substituents on the phenyl ring significantly affect both antimicrobial and anticancer activities, suggesting that further optimization could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison (Hypothetical)
Compound 1H NMR (δ, ppm) HRMS (m/z) Purity
Target Data not available N/A N/A
C1 () 8.21 (d, 2H), 7.65 (m, 5H), 3.91 (s, 3H) 457.1843 >98%

Note: The target’s absence in the provided evidence limits direct spectroscopic comparisons. C1’s data illustrate typical characterization methods for methyl benzoate derivatives .

Table 2: Physicochemical Properties (Inferred)
Property Target C1–C7 (Avg.) Tribenuron-methyl
LogP (lipophilicity) ~3.5 (estimated) 4.1–4.8 2.9
Solubility (mg/mL) Low (amide/thiazole) Moderate (piperazine) High (sulfonylurea)

Note: LogP values estimated using fragment-based methods; solubility inferred from functional groups .

Biological Activity

Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

This compound can be characterized by its thiazole and benzoate moieties, which are known to contribute to its pharmacological properties. The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression. The thiazole ring is known for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

  • Enzyme Inhibition : this compound may inhibit enzymes associated with tumor growth and proliferation, such as cyclin-dependent kinases (CDKs) and various kinases involved in signaling pathways.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Anticancer Activity

Research has demonstrated the compound's efficacy against several cancer cell lines, showcasing significant antiproliferative effects:

Cell Line IC50 (µM) Mechanism
MCF-75.85Induction of apoptosis through caspase activation
A5493.0Inhibition of DNA synthesis and cell cycle arrest
HCT1160.55Modulation of signaling pathways related to growth

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.

Case Studies

  • In Vitro Studies : In an experimental study, this compound was tested against the A549 lung cancer cell line. The results showed a significant reduction in cell viability at concentrations as low as 3 µM, suggesting strong anticancer activity .
  • Mechanistic Insights : Further analysis revealed that the compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and activation of caspases .

Other Biological Activities

Apart from its anticancer properties, this compound exhibits various other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against Gram-positive bacteria, making it a candidate for further exploration in infectious disease treatment .
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress-related diseases .

Q & A

Basic: What are the common synthetic routes for Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate?

The synthesis typically involves multi-step reactions, including:

  • Amidation and coupling : Reaction of thiazole-4-carboxylic acid derivatives with substituted anilines, followed by esterification or coupling to the benzoate moiety. For example, describes the use of EDCI/HOBt as coupling agents for amide bond formation in thiazole derivatives, with reflux conditions in ethanol-water mixtures .
  • Thiazole ring formation : Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis, as seen in , where LiCl-catalyzed reactions yield thiazole intermediates .
  • Purification : Column chromatography or crystallization from ethanol, as detailed in for analogous compounds .

Advanced: How can researchers optimize reaction conditions to improve yields in thiazole-containing compound synthesis?

Key optimization strategies include:

  • Catalyst selection : highlights the use of EDCI/HOBt for efficient amide coupling, reducing side reactions .
  • Solvent and temperature control : Reflux in ethanol-water mixtures ( ) or dry acetone under nitrogen ( ) improves reaction efficiency .
  • pH modulation : Adjusting pH during cyclization steps (e.g., glacial acetic acid in ) enhances thiourea cyclization .
  • Real-time monitoring : HPLC or TLC tracking (as in ) ensures reaction completion before workup .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., and ) confirm substituent positions and purity (>98% by HPLC) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios ( ) .
  • Melting point determination : Consistency with literature values (e.g., 147–149°C in ) .

Advanced: How to address discrepancies in spectral data during structural elucidation?

  • Cross-validation : Use multiple techniques (e.g., 1^1H NMR, 13^13C NMR, and LC-MS in ) to resolve ambiguities .
  • Isotopic labeling or NOE experiments : For ambiguous proton assignments in crowded spectral regions.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., ’s approach for pyrazole derivatives) .
  • Contamination checks : Repeat purification (e.g., crystallization in ) to exclude solvent or byproduct interference .

Advanced: What strategies analyze the structure-activity relationship (SAR) of thiazole derivatives in anticancer research?

  • Substituent variation : Modify the phenylamino group ( ) or thiazole substituents () to assess potency changes .
  • Biological assays : Test against cancer cell lines (e.g., compounds in with IC50_{50} profiling).
  • Computational docking : Map interactions with target proteins (e.g., tubulin or kinase binding sites).
  • Toxicity profiling : Compare therapeutic indices using in vitro cytotoxicity assays (e.g., ’s acute toxicity data) .

Basic: What are the key safety considerations when handling this compound?

  • Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes ( ). Use fume hoods and PPE .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent degradation.
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste, as per ’s safety protocols .

Advanced: How to resolve low yields in the final amidation step?

  • Activating agents : Replace EDCI/HOBt with DCC/DMAP ( ) or use uronium salts (e.g., HATU) .
  • Solvent optimization : Switch to DMF or THF for better solubility of intermediates ( ) .
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) to minimize side reactions.

Basic: What solvents are suitable for recrystallizing this compound?

  • Ethanol : Effective for high-purity crystals ( ) .
  • Ethyl acetate/hexane mixtures : For polar impurities ( ) .
  • DMF/water : For highly insoluble derivatives ( ) .

Advanced: How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the benzoate ester ( ) with a carboxylic acid for better solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ’s acetamide derivatives) .
  • LogP optimization : Adjust substituents (e.g., ’s nitro or methoxy groups) to balance hydrophilicity .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

  • OECD GLP : For toxicity testing ( ) .
  • ICH M7 : Control genotoxic impurities (e.g., nitro groups in ) .
  • REACH compliance : Ensure proper hazard communication ( ) .

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